molecular formula C8H4Br2N2O2 B1621876 2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol CAS No. 259132-20-2

2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol

Cat. No. B1621876
CAS RN: 259132-20-2
M. Wt: 319.94 g/mol
InChI Key: RICXGHBRPDGRQD-UHFFFAOYSA-N
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Description

“2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol” is a chemical compound . It is a derivative of the oxadiazole family, which is a class of heterocyclic aromatic compounds .


Synthesis Analysis

The synthesis of oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This process yields a variety of oxadiazole derivatives, which can then be further modified through acylation with various acid chlorides .


Molecular Structure Analysis

The molecular formula of “2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol” is C8H4Br2N2O2 . It belongs to the oxadiazole family, which consists of a five-membered heterocyclic ring system containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving oxadiazole derivatives are diverse. For instance, the amino group of oxadiazoles can be acylated with various acid chlorides, resulting in a range of acylated compounds . Additionally, oxadiazole derivatives can undergo cyclization and coupling reactions to form other heterocyclic derivatives .

Scientific Research Applications

Marine Biology

2,6-Dibromophenol has been isolated from marine organisms and is known for its characteristic odor. This compound could potentially be used in studies related to marine biology or biochemistry .

Agricultural Chemistry

1,3,4-Oxadiazoles have shown to possess insecticidal, fungicidal and herbicidal properties. They are widely used in agriculture to develop effective herbicides when combined with other compounds .

Pharmaceutical Research

Derivatives of 1,3,4-oxadiazole have been explored for their pharmacological aspects. They have been synthesized with various moieties and tested for different biological activities .

Anticancer Activity

Some novel derivatives of 1,3,4-oxadiazole have shown potent anticancer activities against specific cancer cell lines. This suggests that “2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol” could also be researched for its anticancer properties .

Pesticide Development

The broad spectrum of agricultural biological activities exhibited by oxadiazole derivatives makes them candidates for the development of efficient and low-risk chemical pesticides .

Future Directions

The future directions for the study and application of “2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the diverse biological activities reported for oxadiazole derivatives , these compounds may hold promise for the development of new pharmaceutical drugs.

properties

IUPAC Name

2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-5-1-4(2-6(10)7(5)13)8-12-11-3-14-8/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICXGHBRPDGRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420812
Record name 2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

259132-20-2
Record name 2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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